sodium;octane
Description
Historical Context and Evolution of Research Perspectives
The history of organosodium chemistry dates back to the mid-19th century, with the work of chemists like J. A. Wanklyn and Charles-Adolphe Wurtz. sci-hub.sesaylor.org Their studies on the reactions between alkyl halides and sodium metal led to postulations about the intermediate formation of organosodium species. sci-hub.seresearchgate.net For a long period, however, the development and application of organosodium reagents were largely overshadowed by the rise of more manageable and conveniently prepared organolithium and organomagnesium (Grignard) reagents. lscollege.ac.inokayama-u.ac.jp
Early synthetic methods for alkylsodium compounds involved transmetallation from organomercury compounds, such as the reaction of diethylmercury (B1204316) with sodium metal, a procedure developed by Paul Schorigin in the early 1900s. wikipedia.orgsaylor.org The direct reaction of alkyl halides with sodium metal also became a standard preparatory method, though often plagued by side reactions like Wurtz coupling. thieme-connect.demsu.edu
For many decades, the application of organosodium compounds was considered of minor industrial and academic importance, with a few exceptions like the production of tetraethyllead (B6334599) and sodium cyclopentadienide. lscollege.ac.inwikipedia.org However, the 21st century has seen a renewed interest in organosodium chemistry. This resurgence is driven by the greater abundance of sodium compared to lithium, making it a more sustainable and cost-effective option. sci-hub.seresearchgate.net Modern advancements, such as the use of stable sodium dispersions, have made the generation of organosodium compounds like octylsodium safer and more efficient, opening new avenues for their use in synthetic chemistry, particularly in cross-coupling reactions. sci-hub.seokayama-u.ac.jp
Detailed Research Findings
The reactivity of alkylsodium compounds is dictated by the high ionic character of the C-Na bond. Sodium is significantly more electropositive than carbon, leading to a highly nucleophilic carbon center. wikipedia.org This high reactivity, however, also leads to challenges.
Synthesis and Stability:
The primary method for generating octylsodium is the reaction of an octyl halide with sodium metal, often in a dispersed form to increase the reaction surface area. thieme-connect.de
Reaction: CH₃(CH₂)₇Cl + 2 Na → CH₃(CH₂)₇Na + NaCl
A key challenge with alkylsodium compounds is their limited stability. They are prone to decomposition, particularly through β-hydride elimination, where a hydrogen atom from the second carbon atom is removed, leading to the formation of sodium hydride and an alkene. wikipedia.orgsaylor.org
Decomposition: CH₃(CH₂)₅CH₂CH₂Na → CH₃(CH₂)₅CH=CH₂ + NaH
To circumvent this instability, modern approaches often generate the alkylsodium in situ for immediate use in a subsequent reaction. thieme-connect.de Research has also shown that bulky alkyl groups lacking β-hydrogens, such as the neopentyl group, can form more stable alkylsodium reagents that suppress unwanted side reactions. nih.gov
Interactive Data Table: Properties of Related Organo-Alkali Compounds
Specific experimental data for octylsodium is scarce in the literature. However, its properties can be inferred from the general characteristics of simple alkylsodium compounds and by comparison with their more extensively studied organolithium counterparts.
| Property | Alkyllithium (e.g., n-Butyllithium) | Alkylsodium (e.g., Pentylsodium, Octylsodium) |
| C-Metal Bond Ionic Character | ~43% | Higher than alkyllithium |
| Reactivity | Highly reactive, strong base and nucleophile | More reactive than corresponding alkyllithium; primarily used as a strong base quora.com |
| Solubility | Soluble in hydrocarbon solvents (e.g., hexane) | Generally insoluble in hydrocarbons, often forming polymeric aggregates lscollege.ac.inwikipedia.org |
| Common Synthesis | Reaction of alkyl halide with lithium metal | Reaction of alkyl halide with sodium metal/dispersion thieme-connect.de |
| Primary Decomposition Pathway | Thermal decomposition | β-Hydride elimination saylor.org |
| Handling | Pyrophoric, moisture-sensitive | Highly pyrophoric, violently reactive with water and CO₂ libretexts.org |
Structure
3D Structure of Parent
Properties
CAS No. |
2875-36-7 |
|---|---|
Molecular Formula |
C8H17Na |
Molecular Weight |
136.21 g/mol |
IUPAC Name |
sodium;octane |
InChI |
InChI=1S/C8H17.Na/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3;/q-1;+1 |
InChI Key |
JCTBGDVMRIUPPA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC[CH2-].[Na+] |
Origin of Product |
United States |
Sodium 1 Octanesulfonate: Methodological Utilities in Analytical and Biochemical Systems
Functions as an Anionic Surfactant in Aqueous Systems
As an anionic surfactant, sodium 1-octanesulfonate is highly soluble in water and other aqueous solutions, where it functions to reduce surface tension. vulcanchem.comontosight.aimyskinrecipes.com Its amphiphilic nature drives the hydrophobic octyl chains to orient away from water molecules, while the hydrophilic sulfonate heads readily interact with them. vulcanchem.com
Above a specific concentration, known as the Critical Micelle Concentration (CMC), these surfactant molecules self-assemble into spherical structures called micelles. researchgate.net In these micelles, the hydrophobic tails form a core, and the hydrophilic heads form an outer shell that interfaces with the aqueous environment. This phenomenon is crucial for its ability to solubilize non-polar substances in water. ontosight.airesearchgate.net Research on the solubility of ethane (B1197151) in aqueous solutions of sodium 1-octanesulfonate has demonstrated that below the CMC, the gas's solubility is similar to that in pure water. nih.gov However, once the CMC is surpassed, the solubility of ethane increases linearly with the surfactant concentration, indicating its encapsulation within the micelles. researchgate.netnih.gov
Table 2: Critical Micelle Concentration (CMC) of Related Surfactants
| Surfactant | System | CMC (mM) |
|---|---|---|
| Sodium Dodecyl Sulphate (SDS) | Water | 8.08 |
| Sodium Dodecyl Sulphate (SDS) | 50 mM Phosphate (B84403) Buffer | 1.99 |
| Lithium Perfluorooctanesulfonate (LPFOS) | Water | 7.16 |
| Tetradecyltrimethylammonium Bromide (TTAB) | Water | 3.77 |
This table presents CMC values for structurally related surfactants to provide context for the behavior of anionic surfactants in aqueous solutions. Data derived from studies on various surfactants commonly used in micellar electrokinetic chromatography. researchgate.net
Applications in Advanced Analytical Separations
The distinct physicochemical properties of sodium 1-octanesulfonate make it a valuable reagent in modern analytical chemistry, particularly in chromatography. vulcanchem.comsigmaaldrich.com
Sodium 1-octanesulfonate is frequently used as a mobile phase additive in High-Performance Liquid Chromatography (HPLC), especially in reversed-phase mode. fishersci.cachemimpex.com Its primary role is to improve the separation of polar and ionic compounds that would otherwise exhibit poor retention on non-polar stationary phases. vulcanchem.comchemimpex.com For instance, in the analysis of pharmaceutical powders containing paracetamol, phenylephrine (B352888) hydrochloride, and pheniramine (B192746) maleate, a 1.1 g/L solution of sodium 1-octanesulfonate in the mobile phase was critical for achieving optimal resolution and peak separation. nih.govresearchgate.net By incorporating this reagent, analytical methods can be significantly optimized, leading to faster run times and improved efficiency. researchgate.net
Sodium 1-octanesulfonate is a quintessential ion-pairing agent. sigmaaldrich.comfishersci.ca Ion-Pair Chromatography (IPC) is a technique used to separate charged analytes. shimadzu.com In this method, the sodium 1-octanesulfonate is added to the mobile phase, where its negatively charged sulfonate group forms an electrostatic interaction with positively charged analytes in the sample. vulcanchem.comtcichemicals.com This process creates a neutral, hydrophobic ion-pair. tcichemicals.comtechnologynetworks.com
The formation of this ion-pair increases the hydrophobicity of the analyte, enhancing its affinity for the non-polar stationary phase of a reversed-phase HPLC column. vulcanchem.com This leads to increased retention times and improved separation of charged molecules, such as peptides, proteins, and biogenic amines, from complex mixtures. vulcanchem.comchula.ac.th The concentration of the ion-pairing agent is a critical parameter; increasing the concentration of sodium 1-octanesulfonate generally increases the retention of analytes, although this effect can reverse at very high concentrations due to micelle formation in the mobile phase. shimadzu.comchula.ac.th
Table 3: Effect of Sodium 1-octanesulfonate Concentration on Analyte Retention in HPLC
| Analyte | Retention Factor (k') at 0.75 mM Sodium Octanesulfonate | Retention Factor (k') at 1.0 mM Sodium Octanesulfonate |
|---|---|---|
| Norepinephrine | ~1.8 | ~2.5 |
| Dopamine (B1211576) | ~3.5 | ~5.0 |
| Serotonin (5-HT) | ~5.5 | ~8.0 |
This table illustrates how increasing the concentration of the ion-pairing agent in the mobile phase affects the retention factor (k') of various biogenic amines. Data is generalized from findings in studies optimizing the separation of neurotransmitters. chula.ac.th
Beyond its direct role in chromatography, sodium 1-octanesulfonate is also used as a component in buffer solutions to create and maintain controlled chemical environments. ontosight.aisigmaaldrich.commedchemexpress.com It can help maintain a solution's ionic strength without significantly altering the pH, which is crucial for many biochemical assays and reactions. ontosight.ai For example, it has been used as a component in buffer solutions for the determination of L-Dopa from seed flour extracts and in mobile phase buffers for the analysis of dopamine in rat neurochemistry studies. sigmaaldrich.com In these contexts, it ensures the stability and consistent behavior of analytes and other chemical species during analysis.
Research Applications in Biological Sciences
The surfactant properties of sodium 1-octanesulfonate are leveraged in various biochemical and life science research applications. sigmaaldrich.comontosight.ai
In the field of protein biochemistry, the extraction and purification of cellular components are fundamental procedures. mpbio.com Sodium 1-octanesulfonate, owing to its properties as a detergent, can facilitate this process. ontosight.ai It aids in the solubilization of cell membranes and can help to denature proteins, making them more soluble in aqueous solutions. ontosight.ai This action is crucial for efficiently extracting proteins and other components from within the cell, which is the first step in their purification and subsequent analysis. ontosight.aichemimpex.com
Integration into Biochemical Assay Development
Sodium 1-octanesulfonate is a versatile molecule that has found significant application in the development of various biochemical assays. sigmaaldrich.com Its utility stems from its properties as an anionic surfactant and an ion-pairing agent, which can be leveraged to improve the separation, detection, and quantification of a wide range of biomolecules. sigmaaldrich.comsigmaaldrich.compubcompare.ai
The primary role of sodium 1-octanesulfonate in biochemical assays is often associated with high-performance liquid chromatography (HPLC) and other chromatographic techniques. pubcompare.aimpbio.com In these applications, it is frequently used as an ion-pairing reagent in the mobile phase. vwr.comfishersci.iefishersci.ca This allows for the enhanced separation and analysis of peptides, proteins, and other charged organic compounds. pubcompare.aimpbio.comvwr.comfishersci.ie By forming a neutral ion pair with charged analytes, sodium 1-octanesulfonate alters their retention characteristics on reversed-phase HPLC columns, leading to improved resolution and peak shape. pubcompare.aichemimpex.comchemimpex.com This has been instrumental in the development of sensitive methods for detecting and analyzing complex biological samples. pubcompare.ai
Beyond its role in HPLC, sodium 1-octanesulfonate is also utilized for its surfactant properties in biochemical research. ontosight.aisigmaaldrich.com As a surfactant, it can aid in the solubilization and denaturation of proteins, which is a critical step in many protein extraction and purification protocols. ontosight.ai Its ability to form micelles can also be beneficial in certain assay formats by helping to solubilize non-polar compounds and study cell membranes. ontosight.ai Furthermore, it can be used in buffer solutions to maintain a consistent ionic strength, which is crucial for many enzymatic reactions and binding assays. ontosight.ai
In the realm of neurochemistry, sodium 1-octanesulfonate has been specifically employed in the preparation of mobile phase buffers for the HPLC analysis of dopamine and its metabolites in brain microdialysates. sigmaaldrich.comhimedialabs.comsigmaaldrich.com This highlights its importance in the development of assays for crucial neurotransmitters. Similarly, it has been used as a component in buffer solutions to determine the concentration of L-Dopa in seed flour extracts. sigmaaldrich.com
The application of sodium 1-octanesulfonate also extends to capillary electrophoresis (CE), where it has been used to enhance the separation and detection of various analytes. dss.go.thresearchgate.net In some instances, it is used to create transient isotachophoretic conditions, which can improve the injection of samples and ultimately enhance detection limits for trace level ions. dss.go.thresearchgate.net
The following table summarizes the key applications of sodium 1-octanesulfonate in the development of biochemical assays based on published research findings.
| Assay/Technique | Role of Sodium 1-Octanesulfonate | Analyte(s) | Research Finding |
| High-Performance Liquid Chromatography (HPLC) | Ion-Pairing Reagent | Peptides, Proteins | Enhances separation and analysis. sigmaaldrich.compubcompare.aimpbio.comvwr.com |
| HPLC | Mobile Phase Component | Dopamine and its metabolites | Used in the preparation of the mobile phase buffer for analysis in rat brain microdialysates. sigmaaldrich.comhimedialabs.comsigmaaldrich.com |
| HPLC | Mobile Phase Component | p-chloroaniline, 2-chloro-5-nitrophenol, 2-amino-5-chlorophenol, p-chloroacetanilide, and 4-chloro-2-hydroxyacetanilide | Utilized in a phosphate buffer-methanol mobile phase for the determination of p-chloronitrobenzene metabolites in rat urine. nih.gov |
| Biochemical Assay | Buffer Component | L-Dopa | Used in a buffer to determine the concentration in seed flour extracts. sigmaaldrich.com |
| Protein Extraction and Purification | Surfactant (Detergent) | Proteins | Aids in the denaturation and solubilization of proteins. ontosight.ai |
| Capillary Zone Electrophoresis (CZE) | Terminating Electrolyte | Inorganic anions (Cl⁻, SO₄²⁻, NO₃⁻) | Used to create transient isotachophoretic conditions to enhance electrokinetic injection. dss.go.thresearchgate.net |
Sodium Octanoate: Mechanistic Insights and Bio Functional Investigations
Mechanisms of Antimicrobial and Antiviral Activity at the Molecular Level
Sodium octanoate (B1194180), the sodium salt of octanoic acid (also known as caprylic acid), is a medium-chain fatty acid (MCFA) that has demonstrated notable antimicrobial and antiviral properties. nih.gov Its mechanism of action at the molecular level primarily involves the disruption of cellular and viral membranes, a characteristic shared by many antimicrobial lipids. mdpi.com
Elucidation of Virucidal and Bactericidal Pathways
The bactericidal activity of sodium octanoate is largely attributed to its ability to compromise the integrity of the bacterial cell membrane. frontiersin.org This process involves the lipid molecule inserting into the phospholipid bilayer of the bacterial membrane, leading to increased permeability and, in some cases, complete lysis. mdpi.comfrontiersin.org This disruption interferes with critical membrane-related functions, such as the electron transport chain and oxidative phosphorylation processes, ultimately hindering cell growth or leading to cell death. frontiersin.org Furthermore, certain fatty acids have been shown to inhibit the activity of membrane-associated enzymes, which is another pathway contributing to their antibacterial effect. mdpi.com For instance, studies on other fatty acids have demonstrated the inhibition of enzymes crucial for fatty acid synthesis within the bacteria, representing a potential mechanism for sodium octanoate as well. mdpi.com
The virucidal pathway of sodium octanoate targets membrane-enveloped viruses. frontiersin.org The lipid molecules disrupt the structural integrity of the viral envelope, which is essential for the virus to infect host cells. mdpi.com This damage can hinder the virus's ability to attach to and enter host cells, thereby neutralizing its infectivity. frontiersin.org This membrane-disrupting mechanism can also lead to conformational changes in the viral surface proteins that are anchored to the envelope, impairing their structure and function, which are critical for the initial stages of viral infection. frontiersin.org
Influence of Environmental Factors on Efficacy
The effectiveness of sodium octanoate as an antimicrobial agent is not absolute and can be significantly influenced by various environmental factors, including concentration, temperature, and the presence of organic matter. nih.gov The bactericidal properties are generally dose-dependent. nih.gov
Research on the efficacy of sodium octanoate against Escherichia coli O157:H7 in water has provided specific insights into these influences. The study revealed that the rate of bacterial inactivation increased significantly with higher concentrations of sodium octanoate and at higher temperatures. nih.gov However, the presence of organic materials, such as bovine feces, was found to diminish the antibacterial effect. nih.gov Conversely, the addition of feed appeared to enhance its efficacy. nih.gov The pH of the environment is another critical factor; the bactericidal activity of fatty acids often increases at a lower pH. mdpi.com
| Factor | Condition | Observed Effect on Bactericidal Efficacy against E. coli O157:H7 | Source |
| Concentration | Increasing from 75 mM to 120 mM | Significantly increased the magnitude of inactivation. | nih.gov |
| Temperature | Increasing from 8°C to 21°C | Significantly increased the rate of inactivation. | nih.gov |
| Organic Matter | Presence of 1% (wt/vol) bovine feces | Decreased the antibacterial effect. | nih.gov |
| Organic Matter | Presence of 1% (wt/vol) feed | Enhanced the antibacterial effect. | nih.gov |
Molecular Interactions in Protein Conformation and Stability
Sodium octanoate is widely recognized for its role as a protein stabilizer, particularly for human serum albumin (HSA) in pharmaceutical preparations. researchgate.netakronbiotech.comresearchgate.net Its interactions at a molecular level are crucial for maintaining protein structure and preventing degradation, especially under physical stress like heat. scispace.com
Elucidation of Human Serum Albumin Stabilization Mechanisms
Human serum albumin (HSA) is a protein that requires stabilizers to prevent denaturation and aggregation during pasteurization, a heat treatment process (60°C for 10 hours) used to inactivate viruses in therapeutic preparations. researchgate.netscispace.com Sodium octanoate is a primary stabilizer used for this purpose, demonstrating a significant ability to protect HSA against thermal stress. researchgate.netakronbiotech.com
The stabilization mechanism is rooted in the specific binding of octanoate ions to the HSA molecule. researchgate.net X-ray crystallography studies have revealed that sodium octanoate binds to multiple sites on HSA, primarily within hydrophobic cavities known as drug binding sites. nih.govrcsb.org Two principal binding sites have been identified. While octanoate binds to both drug site 1 (in subdomain IIA) and drug site 2 (in subdomain IIIA), it is chiefly bound to drug site 2. nih.govrcsb.org The occupation of this large intra-cavity in subdomain IIIA is considered key to its ability to increase the thermal stability of the protein. nih.govrcsb.org This binding stabilizes the monomeric form of HSA, leading to a measurable increase in its denaturation temperature and calorimetric enthalpy. researchgate.net
| Binding Site | Location (HSA Subdomain) | Method of Observation | Role in Stabilization | Source |
| Drug Site 2 | IIIA | X-ray Crystallography | Primary binding site; occupies the largest intra-cavity, increasing thermal stability. | nih.govrcsb.org |
| Drug Site 1 | IIA | X-ray Crystallography | Secondary binding site; occupies a hydrophobic cavity. | nih.govrcsb.org |
Modulation of Protein Aggregation and Denaturation Processes
Protein aggregation often occurs from a denatured or partially unfolded state. unibas.chnih.gov By stabilizing the native conformation of HSA, sodium octanoate effectively prevents the initial unfolding step that leads to heat-induced denaturation and subsequent aggregation. researchgate.netebi.ac.uk The binding of octanoate increases the energy barrier for unfolding, making the protein more resistant to thermal stress. ebi.ac.uk
Studies have shown that in the absence of stabilizers, HSA solutions form a visible clot upon heating, indicating massive aggregation. scispace.com The presence of sodium octanoate minimizes the formation of polymers and aggregates during pasteurization. scispace.com One proposed mechanism is that the binding of the caprylate ion may reduce aggregation by augmenting the electrical double layer of the protein globules. ebi.ac.uk Furthermore, the interaction with caprylate can shift the denaturation pathway from a largely irreversible process, which leads to aggregation, to a more reversible one. ebi.ac.uk
However, the effect of sodium octanoate on protein stability is not universal. In studies with other proteins, such as fibrinogen, sodium octanoate has been found to act as a destabilizer. researchgate.net In that context, it induced a decrease in the α-helix content and an increase in β-sheet structures, conformational changes that are often associated with protein aggregation. researchgate.net This indicates that the modulatory effect of sodium octanoate on aggregation and denaturation is highly dependent on the specific protein's structure and surface chemistry.
Ligand Binding Dynamics and Structural Perturbations
The binding of sodium octanoate to HSA is a dynamic process that induces significant structural perturbations, which are fundamental to its stabilizing effect. The occupation of hydrophobic pockets in subdomains IIA and IIIA physically alters the protein's conformation. nih.govrcsb.org These binding sites are also the primary binding loci for many drugs and endogenous ligands, meaning that sodium octanoate can act as a competitive binder. researchgate.net
The structural changes induced by octanoate binding are directly linked to the enhanced thermal stability of HSA. By binding within these pockets, the octanoate molecule stabilizes the domains, making the entire protein structure more rigid and less prone to unfolding when subjected to heat. researchgate.net Differential scanning calorimetry (DSC) has shown that the denaturation temperature (Tm) of HSA is significantly higher in the presence of sodium octanoate, providing quantitative evidence of this stabilization. researchgate.netebi.ac.uk Molecular dynamics simulations further contribute to understanding the behavior of sodium octanoate at a molecular level, showing its propensity to form structures like monolayers at interfaces, which is driven by its amphiphilic nature. ebi.ac.ukacs.org This inherent tendency to interact with and partition into hydrophobic environments explains its strong affinity for the binding pockets within the HSA protein.
Investigations into Intestinal Physiological Modulation
Sodium octanoate, the sodium salt of octanoic acid (also known as caprylic acid), is a medium-chain fatty acid (MCFA) that has garnered significant scientific interest for its multifaceted interactions within the gastrointestinal tract. Research has progressively illuminated its role in modulating the intestinal epithelial barrier, influencing local immune responses, interacting with the gut's microbial inhabitants, and mitigating oxidative and inflammatory stress. These investigations are crucial for understanding the physiological and therapeutic potential of this compound.
Effects on Intestinal Epithelial Barrier Integrity and Tight Junction Regulation
The intestinal epithelium forms a critical barrier, and its integrity is maintained by complex protein structures known as tight junctions (TJs). These structures, which include proteins like claudins, occludin, and zonula occludens (ZO), regulate the paracellular passage of ions, solutes, and water. Sodium octanoate has been shown to directly influence these components, thereby modulating barrier function.
In vitro studies using intestinal porcine epithelial cells (IPEC-J2) have demonstrated that sodium caprylate (a term for the dissociated form of sodium octanoate in solution) can enhance intestinal barrier function, particularly under conditions of oxidative stress. nih.gov Treatment with sodium caprylate led to an increased expression of key tight junction proteins, including claudin-1 and claudin-3. nih.gov Similarly, research in animal models has corroborated these findings. In a study on fish, dietary octanoate was found to improve the intestinal physical barrier by enhancing the expression of ZO-1 and ZO-2. mdpi.com
Furthermore, in models of intestinal injury, such as that induced by heavy metal exposure (cadmium), sodium octanoate has shown a protective effect by alleviating damage to the barrier. researchgate.net The mechanism appears to involve the reorganization of TJ proteins like ZO-1 and claudins. mdpi.com This dynamic regulation of TJ architecture is a key aspect of how sodium octanoate modulates intestinal permeability. wikipedia.org While it can enhance barrier integrity under certain conditions, at different concentrations, it can also reversibly open these junctions, a mechanism explored for its permeation-enhancing properties.
| Tight Junction Protein | Observed Effect | Model System | Reference |
|---|---|---|---|
| Claudin-1 | Upregulation | Oxidation-damaged IPEC-J2 cells | nih.gov |
| Claudin-3 | Upregulation | Oxidation-damaged IPEC-J2 cells & Mouse colon | nih.govexplorationpub.com |
| Zonula Occludens-1 (ZO-1) | Enhanced expression / Reorganization | Large Yellow Croaker (fish) / General mechanism | mdpi.commdpi.com |
| Zonula Occludens-2 (ZO-2) | Enhanced expression | Large Yellow Croaker (fish) | mdpi.com |
| Occludin | Upregulation | Mouse colon | explorationpub.com |
Immunomodulatory Properties in Gut-Associated Lymphoid Tissues (GALT)
The gut-associated lymphoid tissue (GALT) represents the largest immune organ in the body, playing a pivotal role in distinguishing between pathogens and harmless antigens. numberanalytics.com Medium-chain fatty acids like octanoate exert immunomodulatory effects that can influence GALT functions. Although direct studies on sodium octanoate's interaction with specific GALT structures like Peyer's patches are still emerging, its impact on intestinal immune cells and cytokine production provides significant insights.
Research has shown that patients with inflammatory bowel disease (IBD) have decreased levels of certain MCFAs, including caprylate, suggesting these fatty acids are important for maintaining anti-inflammatory pathways in the gut. uu.se Sodium octanoate can modulate immune responses by affecting cytokine production. In animal models, treatment with sodium caprylate was associated with a decrease in the serum concentrations of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interferon-γ (IFN-γ). nih.gov In fish models, dietary octanoate attenuated the intestinal inflammatory response by reducing the expression of proinflammatory genes. mdpi.com
These effects are mediated through various signaling pathways. Fatty acids can be sensed by immune cells within the GALT, leading to the modulation of immune responses. nih.gov For instance, the activation of G protein-coupled receptors (GPRs) by fatty acids is a known mechanism for regulating immunological responses. nih.gov By reducing the local inflammatory tone and influencing the behavior of immune cells like macrophages, sodium octanoate contributes to immune homeostasis in the gut, which is a core function of the GALT. mdpi.comuu.se
Interplay with Gut Microbiota Composition and Metabolic Pathways
The gut microbiota is a complex ecosystem that profoundly influences host metabolism and health. Sodium octanoate interacts with this ecosystem by altering its composition and influencing its metabolic output. As a medium-chain fatty acid, octanoate can be both a substrate for and a modulator of gut bacteria. nih.govnottingham.ac.uk
Studies have shown that sodium caprylate treatment can alter the gut microbial community. For example, it has been observed to decrease the population of Proteobacteria, a phylum that includes many common pathogens, suggesting a role in inhibiting potentially harmful bacteria. nih.gov In a model of intestinal damage in fish, dietary octanoate was found to repair microbial dysbiosis and increase the abundance of beneficial probiotic bacteria. mdpi.com
Beyond altering the composition, sodium octanoate influences microbial metabolism. Its administration has been linked to an increase in the production of short-chain fatty acids (SCFAs), such as acetic acid, by the resident microbiota. nih.govmdpi.com These SCFAs are crucial metabolites that serve as an energy source for colonocytes and play a key role in regulating gut health and host metabolism. nottingham.ac.uk Furthermore, sodium octanoate has been shown to directly impact host metabolic pathways. It can partially reverse abnormalities in lipid metabolism by regulating the Adenosine 5'-monophosphate (AMP)-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. researchgate.net
| Area of Interaction | Specific Finding | Model System | Reference |
|---|---|---|---|
| Microbiota Composition | Decreased population of Proteobacteria | Jejunal and ileal digesta (in vivo) | nih.gov |
| Microbiota Composition | Repaired microbial dysbiosis, increased probiotics | Large Yellow Croaker (fish) | mdpi.com |
| Microbial Metabolism | Increased concentrations of Short-Chain Fatty Acids (SCFAs) | Mouse model | nih.gov |
| Host Metabolic Pathways | Regulates AMPK signaling pathway | Hu Sheep with Cadmium-induced injury | researchgate.net |
| Host Metabolic Pathways | Reverses abnormalities in glycerophospholipid metabolism | Hu Sheep with Cadmium-induced injury | researchgate.net |
Role in Attenuating Oxidative Stress and Inflammatory Responses within Intestinal Models
Oxidative stress and inflammation are interconnected processes that can compromise intestinal health and are implicated in conditions like IBD. Sodium octanoate has demonstrated a significant capacity to counteract both of these pathological states in various intestinal models.
In vitro experiments using IPEC-J2 cells subjected to oxidative damage have shown that treatment with sodium caprylate boosts the cells' antioxidant defenses. Specifically, it increased the concentrations of glutathione (B108866) (GSH), a major intracellular antioxidant, and raised the total antioxidant capacity (T-AOC). nih.gov In vivo studies support these findings. In a fish model, dietary octanoate enhanced the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), while simultaneously decreasing the levels of reactive oxygen species (ROS), which are damaging free radicals. mdpi.com
This antioxidant activity is closely linked to its anti-inflammatory effects. By reducing oxidative stress, sodium octanoate can mitigate a key trigger for inflammation. As mentioned previously, sodium octanoate has been shown to reduce the expression of pro-inflammatory cytokines. nih.govmdpi.com Studies have demonstrated that it can alleviate intestinal inflammation triggered by various insults, including surplus dietary soybean oil and exposure to heavy metals like cadmium. mdpi.comresearchgate.net These dual antioxidant and anti-inflammatory properties underscore its potential to protect the intestinal mucosa from injury.
Permeation Enhancement for Macromolecular Bioavailability
One of the most extensively studied applications of sodium octanoate is its use as a permeation enhancer to improve the oral bioavailability of macromolecules, such as peptides and proteins. These large molecules are typically poorly absorbed across the intestinal epithelium. Sodium octanoate transiently and reversibly increases the permeability of the mucosa, allowing these drugs to pass into the bloodstream.
Unraveling the Mechanisms of Transient Permeation Enhancement
The precise mechanisms by which sodium octanoate facilitates macromolecular permeation are complex and have been a subject of scientific debate. Evidence suggests that it employs a combination of strategies, primarily involving the paracellular and transcellular pathways. mdpi.comnih.gov
The paracellular pathway involves the passage of substances through the tight junctions between epithelial cells. Early research proposed that sodium octanoate and other medium-chain fatty acids work by interacting with tight junction components. mdpi.com This interaction is thought to involve the chelation of calcium ions (Ca²⁺), which are necessary for maintaining the integrity of tight junctions, and the subsequent reorganization of TJ proteins like ZO-1 and claudins. mdpi.commdpi.com This leads to a temporary and reversible widening of the paracellular space, allowing macromolecules to diffuse through.
The transcellular pathway , on the other hand, involves the passage of substances directly through the epithelial cells. More recent studies have highlighted this as a significant mechanism for sodium octanoate. mdpi.com As a surfactant-like molecule, it can insert itself into the lipid bilayer of the cell membrane. This insertion increases the fluidity of the membrane, thereby perturbing its structure and increasing its permeability to macromolecules.
It is now widely believed that sodium octanoate does not rely on a single mechanism but rather a combination of both paracellular and transcellular actions. nih.gov The dominant mechanism may depend on factors such as the concentration of sodium octanoate at the epithelial surface and the specific characteristics of the macromolecular drug being delivered. This dual action makes it an effective, albeit complex, tool in the formulation of oral macromolecular drugs.
Interactions with Gastrointestinal Mucus and Epithelial Membranes
Sodium octanoate and its derivatives interact with the components of the gastrointestinal (GI) tract in a complex manner, influencing both the protective mucus layer and the underlying epithelial cells. Research into these interactions reveals mechanisms that are often dependent on the specific region of the GI tract and the concentration of the compound.
Studies using the closely related permeation enhancer sodium 8-[(2-hydroxybenzoyl)amino]octanoate (SNAC) have provided significant insights into mucus interactions. When exposed to ex vivo porcine intestinal mucus (PIM), SNAC was found to increase the mucus's physical barrier properties. ku.dk Specifically, it led to an increase in mucus viscosity, storage modulus, and retention force. pharmaexcipients.comnih.gov This resulted in a more condensed microstructural network within the mucus, which decreased the diffusion and increased the confinement of nanoparticles. ku.dk However, this interaction appears to be region-specific; the same effects were not observed in ex vivo porcine gastric mucus (PGM), where viscosity remained unaffected by SNAC. ku.dkpharmaexcipients.comnih.gov Furthermore, while SNAC decreased the permeability of certain molecules like cyclosporine A and ovalbumin through intestinal mucus, its effect on dextrans of varying molecular weights differed depending on the mucus model used. pharmaexcipients.comnih.gov
Table 1: Effect of SNAC on Properties of Porcine Intestinal Mucus (PIM) An interactive data table summarizing the observed effects of the permeation enhancer SNAC on the physical and barrier properties of ex vivo porcine intestinal mucus.
| Property | Observed Effect in PIM upon SNAC Exposure | Reference |
|---|---|---|
| Viscosity | Increased | pharmaexcipients.com, nih.gov, ku.dk |
| Mucus Retention Force | Increased | pharmaexcipients.com, nih.gov |
| Storage Modulus | Increased | pharmaexcipients.com, nih.gov |
| Nanoparticle Diffusion | Decreased | ku.dk |
| Nanoparticle Confinement | Increased | ku.dk |
| Permeation of Cyclosporine A | Decreased | pharmaexcipients.com, nih.gov |
| Permeation of Ovalbumin | Decreased | pharmaexcipients.com, nih.gov |
Direct interactions with epithelial membranes have been investigated using sodium octanoate (NaO) on bovine mammary epithelial cells (bMECs), which serve as a model for epithelial barriers. These studies reveal that sodium octanoate can modulate the innate immune response and bacterial internalization by altering the abundance of surface receptors. At a concentration of 0.25 mM, sodium octanoate was shown to increase the membrane abundance of α5β1 integrin, which correlated with an increase in Staphylococcus aureus internalization. nih.govnih.gov Conversely, a higher concentration of 1 mM did not modify the abundance of α5β1 integrin but did induce the membrane abundance of Toll-like receptor 2 (TLR2). nih.govnih.gov This modulation of surface receptors demonstrates a direct and concentration-dependent interaction of sodium octanoate with the epithelial cell membrane, influencing its physiological functions. nih.gov
Table 2: Effect of Sodium Octanoate (NaO) on Epithelial Cell Receptor Abundance An interactive data table showing the concentration-dependent effect of sodium octanoate on the membrane abundance (MA) of key receptors on bovine mammary epithelial cells (bMECs).
| Receptor | NaO Concentration | Observed Effect on Membrane Abundance (MA) | Reference |
|---|---|---|---|
| α5β1 Integrin | 0.25 mM | Increased | nih.gov, nih.gov |
| α5β1 Integrin | 1 mM | Not Modified | nih.gov, nih.gov |
| TLR2 | 0.25 mM | Not Modified | nih.gov, nih.gov |
| TLR2 | 1 mM | Induced | nih.gov, nih.gov |
| CD36 | 0.25 mM | Not Modified | nih.gov, nih.gov |
| CD36 | 1 mM | Not Modified | nih.gov, nih.gov |
Facilitation of Peptide and Protein Transport Across Biological Barriers
Sodium octanoate, also known as sodium caprylate (C8), is a well-documented intestinal permeation enhancer (PE) used to improve the oral absorption of macromolecules like peptides and proteins that otherwise have poor membrane permeability. nih.govnih.govresearchgate.net Its mechanism of action is multifaceted, involving the transient and reversible modulation of both paracellular and transcellular transport pathways. nih.gov
The facilitation of paracellular transport occurs through the modulation of tight junctions (TJs), the protein complexes that seal the space between adjacent epithelial cells. nih.govgoogle.com Sodium octanoate is believed to temporarily "loosen" these junctions, thereby increasing the permeability of the paracellular pathway for larger molecules to pass through. nih.gov Some studies suggest this involves the reorganization of TJ proteins such as ZO-1 and claudins. nih.gov
In addition to its effects on paracellular pathways, sodium octanoate also promotes transcellular transport, which is the movement of substances through the epithelial cells themselves. nih.govnih.gov As a medium-chain fatty acid, it possesses surfactant-like properties that allow it to insert into the cell membrane bilayer. nih.gov This insertion can disrupt the structural organization of the lipid bilayer, transiently increasing membrane fluidity and making it easier for drug molecules to partition into and pass through the cell. nih.govnih.gov This mechanism is particularly relevant for the oral delivery of peptides such as octreotide. nih.gov
Advanced Formulation Strategies for Enhanced Absorption
To effectively utilize the permeation-enhancing properties of sodium octanoate, several advanced formulation strategies have been developed. These strategies aim to deliver both the drug and the enhancer to the absorption site in the intestine at sufficiently high concentrations. ucd.ie
One of the most prominent strategies is the Transient Permeation Enhancement (TPE™) technology. This formulation involves an oily suspension that solubilizes the peptide drug, such as octreotide, in an aqueous phase containing sodium octanoate (caprylate) and other excipients. nih.govnih.gov This oily mixture is designed to protect the peptide from the harsh environment of the stomach and then release its contents in the small intestine, where sodium octanoate can exert its permeation-enhancing effect on the epithelial barrier. nih.gov
Another advanced approach involves creating a water-soluble, lyophilized composition . In one example, a peptide such as GLP-1 was dissolved with sodium octanoate and other excipients, then lyophilized (freeze-dried). google.com This solid composition is subsequently suspended in a hydrophobic medium containing lipids and other surfactants. google.com This method creates a sophisticated delivery system capable of protecting the payload and facilitating its transport across biological barriers. google.com
Broader formulation platforms like Self-Emulsifying Drug Delivery Systems (SEDDS) are also highly relevant. nih.gov These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the fluids of the GI tract. By incorporating a permeation enhancer like sodium octanoate as a surfactant component, SEDDS can significantly increase the absorption surface area and maintain the drug in a solubilized state, presenting it to the intestinal wall in a form optimized for absorption. nih.gov These systems can protect the drug from enzymatic degradation and increase both the rate and extent of its absorption. nih.gov
Table of Mentioned Compounds
| Compound Name | Other Names/Abbreviations |
|---|---|
| Sodium octanoate | Sodium caprylate, C8, NaO |
| Sodium 8-[(2-hydroxybenzoyl)amino]octanoate | Salcaprozate sodium, SNAC |
| Sodium 2-bromo-octanoate | |
| Sodium caprate | C10 |
| Cyclosporine A | |
| Ovalbumin | |
| Octreotide | |
| GLP-1 | Glucagon-like peptide-1 |
| Heparin | |
| Insulin | |
| Semaglutide | |
| Zonula occludens-1 | ZO-1 |
| Claudin | |
| a5b1 integrin | |
| Toll-like receptor 2 | TLR2 |
Organosodium Alkyls C8 : Syntheses, Reactivity, and Catalytic Paradigms
Fundamental Reactivity and Mechanistic Studies
Stereocontrol and Regioselectivity in Alkylation Reactions
The ability to control the three-dimensional arrangement (stereocontrol) and the specific position of bond formation (regioselectivity) is paramount in modern organic synthesis. Organosodium reagents, including C8 alkyls, present unique opportunities and challenges in achieving such control in alkylation reactions. The outcome of these reactions is heavily influenced by factors such as the substrate, the nature of the organosodium reagent, solvent, and the presence of coordinating ligands. numberanalytics.com
Stereocontrol in alkylations using sodium-based reagents is often achieved through the use of chiral auxiliaries. A prominent example involves sodiated Evans enolates, which are generated using sodium amide bases like sodium hexamethyldisilazide (NaHMDS) or sodium diisopropylamide (NaDA). nih.gov These reactions exhibit high levels of diastereoselectivity. The chiral oxazolidinone auxiliary creates a sterically defined environment around the sodium enolate. This structure effectively blocks one face of the enolate, forcing an incoming electrophile (the alkylating agent) to approach from the less hindered face. This directed attack results in the formation of one stereoisomer in preference to others. nih.gov The stereochemical outcome is thus dictated by the rigid, chelated structure of the sodiated intermediate. nih.gov
Regioselectivity, or the control of which atom forms the new bond, is governed primarily by electronic and steric factors. In the case of aromatic substitution, for instance, the metalation of toluene (B28343) with ethylsodium followed by carboxylation predominantly yields phenylacetic acid, indicating a preference for the benzylic (side-chain) position over the aromatic ring. acs.org This regioselectivity is attributed to the increased acidity of the benzylic protons due to stabilization of the resulting anion by the adjacent phenyl group. acs.org The choice of the organosodium reagent and reaction conditions can be tuned to favor one reactive site over another, enabling selective functionalization of complex molecules.
| Auxiliary Type | Sodium Base | Electrophile | Solvent/Ligand | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|
| Valine-derived | NaHMDS | Allyl Bromide | Toluene/TMEDA | >98:2 |
| Phenylalanine-derived | NaHMDS | Benzyl Bromide | Toluene/TMEDA | >98:2 |
| Valine-derived | NaDA | Allyl Bromide | THF | 95:5 |
Emerging Roles in Catalytic Organic Synthesis
Organosodium compounds, long overshadowed by their organolithium and organomagnesium counterparts, are experiencing a resurgence, driven by the growing demand for sustainable and cost-effective chemical processes. nih.govresearchgate.net Their unique reactivity and the high abundance of sodium are positioning them as key players in the development of novel catalytic systems.
Cross-coupling reactions, which forge carbon-carbon bonds, are fundamental transformations in chemical synthesis, recognized by the 2010 Nobel Prize in Chemistry. wikipedia.org A significant recent advance is the integration of organosodium compounds into these catalytic cycles. researchgate.net Researchers have developed methods to prepare organosodium reagents, including aryl sodium species, from inexpensive and readily available aryl chlorides using an easy-to-handle sodium dispersion. nih.govresearchgate.netacs.org
While direct coupling with these organosodium intermediates is possible, a highly effective strategy involves their in-situ transmetalation to corresponding organozinc or organoboron compounds. researchgate.net These more stable intermediates then readily participate in well-established palladium-catalyzed cross-coupling reactions, such as the Negishi and Suzuki-Miyaura reactions, respectively. researchgate.net This two-step, one-pot approach bypasses the need for organolithium or Grignard reagents, which are traditionally used to prepare the necessary organozinc and organoboron species, thereby providing a more sustainable and accessible route to valuable coupled products. researchgate.net This methodology has been successfully applied to a variety of aryl and heteroaryl chlorides. researchgate.net
| Aryl Chloride | Coupling Type | Coupling Partner | Yield (%) |
|---|---|---|---|
| 4-Chlorotoluene | Suzuki-Miyaura | 4-Methoxyphenylboronic acid pinacol (B44631) ester | 95 |
| 4-Chloroanisole | Suzuki-Miyaura | 1-Naphthylboronic acid pinacol ester | 85 |
| Chlorobenzene | Negishi | Iodobenzene (forms biphenyl) | 89 |
| 2-Chloropyridine | Suzuki-Miyaura | 4-(Trifluoromethyl)phenylboronic acid pinacol ester | 94 |
The push towards green chemistry has highlighted the advantages of using earth-abundant metals in synthesis. Sodium is the most abundant alkali metal and the sixth most abundant element in the Earth's crust, making it a highly sustainable and economical alternative to lithium, which is significantly less abundant and facing increasing demand. nih.govresearchgate.netresearchgate.net This has spurred the design of new organosodium reagents and catalytic systems that are both environmentally benign and highly selective.
A key innovation is the use of stable, easy-to-handle sodium dispersions in paraffin (B1166041) oil, which can be safely weighed in the air, mitigating some of the safety concerns historically associated with reactive sodium metal. nih.govacs.org The development of synthetic protocols using these reagents under mild conditions represents a significant step forward. researchgate.net
Furthermore, the philosophy of sustainability extends to the choice of catalyst. Groundbreaking research has combined organosodium reagents with catalysts based on other abundant and non-toxic metals, such as iron. researchgate.netmyscience.ch This dual approach, using an earth-abundant metal for both the stoichiometric reagent and the catalyst, paves the way for truly sustainable C-C bond-forming reactions, reducing reliance on precious and toxic heavy metals like palladium. researchgate.netmyscience.ch
| Metal | Abundance in Earth's Crust (ppm) | Relative Cost (approx.) |
|---|---|---|
| Sodium (Na) | ~23,600 | 1x |
| Lithium (Li) | ~20 | >20x |
In non-polar hydrocarbon solvents, organoalkali metal reagents like octylsodium typically exist as large, polymetric aggregates. rsc.org These clusters are relatively stable and exhibit low reactivity. The addition of chelating ligands, such as multidentate amines, has a profound effect on the structure and reactivity of these compounds. acs.org
Ligands like N,N,N′,N′-tetramethylethylenediamine (TMEDA) and N,N,N′,N′′,N′′-pentamethyldiethylenetriamine (PMDTA) coordinate to the sodium cation, breaking down the large aggregates into smaller, more soluble, and significantly more reactive species. acs.orgnih.gov This deaggregation exposes the reactive carbon-sodium bond, leading to a dramatic acceleration in reaction rates for processes like metalation. acs.org Structural studies on sodiated Evans enolates have shown that the presence of TMEDA leads to the formation of well-defined, octahedral monomeric structures that are highly reactive in alkylation. nih.gov
Recent work has even demonstrated the concept of "ligand-catalysis," where a sub-stoichiometric amount of a ligand can promote a reaction. acs.orgnih.gov In this process, a powerful chelating ligand like tris[2-(dimethylamino)ethyl]amine (B34753) (Me₆Tren) reversibly coordinates to the polymeric organosodium reagent, liberating a highly reactive monomeric species that engages in the chemical transformation. The ligand is then released to activate another unit of the aggregate, completing the catalytic cycle. acs.org This strategy combines the stability of the polymeric reagent with the high reactivity of the monomer, opening new avenues for controlling reactivity in organosodium chemistry. acs.orgnih.gov
| Organosodium Species | Ligand | Observed Effect | Source |
|---|---|---|---|
| Generic Organosodium (R-Na) | Tertiary Polyamines | Breaks down aggregates, increases reactivity and solubility. | acs.orggoogle.com |
| Sodiated Evans Enolate | TMEDA | Forms reactive octahedral monomer, enables high stereoselectivity. | nih.gov |
| Sodium Diisopropylamide (NaDA) | PMDTA | Accelerates metalation reactions via monomeric intermediates. | nih.gov |
| [NaCH₂SiMe₃]∞ (polymeric) | Me₆Tren (catalytic) | Enables ketone methylenation via transient monomer formation. | acs.orgnih.gov |
Advanced Research Methodologies and Theoretical Frameworks
Spectroscopic Techniques for Molecular Characterization
Spectroscopic methods are fundamental in elucidating the molecular structure of organosodium compounds. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are among the most powerful tools for this purpose.
Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the vibrational frequencies of bonds within a molecule. In the context of organosodium compounds, it can offer insights into the nature of the carbon-sodium bond and the structure of the alkyl group. wmich.edunih.gov For instance, the C-H stretching frequencies in the alkyl chain of octylsodium would be observable, and shifts in these frequencies compared to octane (B31449) could indicate the electronic influence of the sodium atom.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the connectivity and electronic environment of atoms in a molecule. In situ NMR studies can be particularly informative for characterizing organosodium compounds in solution. nih.govresearchgate.net For a compound like octylsodium, one would expect significant upfield shifts in the ¹H and ¹³C NMR signals for the carbon atom directly bonded to sodium (the α-carbon) and the attached protons, due to the increased electron density conferred by the electropositive sodium atom. However, obtaining high-resolution spectra for simple alkylsodiums can be complicated by their poor solubility and tendency to form aggregates. researchgate.net
A recent study on the deprotonation of various substrates using an alkyl sodium reagent highlighted the utility of ¹H and ¹³C NMR in identifying the resulting organosodium species, although in some cases, a mixture of regioisomers was formed that could not be fully assigned. nih.govacs.org
| Technique | Information Gained on Octylsodium (or related alkylsodiums) | Typical Observations |
| ¹H NMR | Electronic environment of protons, structural connectivity. | Significant upfield shift for α-protons due to high carbanionic character. |
| ¹³C NMR | Electronic environment of carbon atoms, carbon skeleton. | Large upfield shift for the α-carbon, indicating high electron density. |
| IR Spectroscopy | Vibrational modes of chemical bonds. | C-Na stretching and bending modes (typically in the far-IR), shifts in C-H stretching frequencies. |
X-ray Crystallography for Solid-State Structure Determination
Obtaining a single crystal of a simple, unsubstituted alkylsodium like octylsodium suitable for X-ray diffraction is exceedingly difficult due to its polymeric nature and high reactivity. However, the structures of several organosodium compounds, often stabilized by chelating ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) or pentamethyldiethylenetriamine (PMDTA), have been successfully determined. nih.govscite.ai These studies reveal that the sodium ion is coordinated not only to the carbanion but also to the nitrogen atoms of the ligand. For example, the crystal structure of a phenylsodium-PMDTA adduct has been elucidated. wikipedia.org Similarly, the structures of other organoalkali metal compounds have been established, showing polymeric chains or clusters. wikipedia.org
These crystallographic studies on related molecules provide a model for understanding the probable solid-state structure of octylsodium, which would likely involve a polymeric chain with repeating octylsodium units, where each sodium atom interacts with the α-carbons of neighboring chains.
| Compound | Structural Feature | Na-C Bond Distance (Å) (if available) | Reference |
| Phenylsodium-PMDTA adduct | Dimeric structure with bridging phenyl groups | 2.523(9) to 2.643(9) | wikipedia.org |
| (C₆H₅)₃CNa(thf)₃ | Monomeric with coordination to THF ligands | 2.56 (to central carbon) | wikipedia.org |
| Alkylsodium compounds (general) | Often exist as insoluble, polymeric structures | Not typically available for simple alkyls | wikipedia.org |
Computational Chemistry Approaches for Mechanistic Insights
Computational chemistry has become an indispensable tool for studying highly reactive or transient species like octylsodium. Theoretical methods can provide detailed insights into reaction mechanisms, electronic structures, and other properties that are difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecules. nih.gov DFT calculations are frequently employed to map out the potential energy surfaces of chemical reactions, allowing for the determination of transition state structures and activation energies. nih.govacs.org
For organosodium compounds, DFT studies have been crucial in understanding their reactivity, which can sometimes diverge from that of their more commonly used organolithium counterparts. nih.govrsc.org For example, DFT calculations have been used to compare the reaction pathways of organosodium and organolithium complexes with carbonyl compounds, revealing the origins of different reaction outcomes such as nucleophilic addition versus methylenation. nih.govacs.org Such studies can elucidate the role of the metal, solvent, and any coordinating ligands in directing the course of a reaction. researchgate.net
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. ebsco.com By simulating the interactions between a solute and solvent molecules, MD can provide insights into solvation structures, aggregation phenomena, and behavior at interfaces. nih.gov
For a compound like octylsodium, MD simulations could be used to model its aggregation in non-polar solvents, a characteristic feature of simple organosodium compounds. wikipedia.org Furthermore, simulations could explore the behavior of octylsodium at a liquid-solid or liquid-gas interface, which is relevant to its use in various chemical processes. nih.gov For instance, MD simulations have been used to predict the partitioning of various organic contaminants at the water-air interface, a methodology that could be adapted to study the interfacial properties of organosodium species. nih.gov
Computational methods can also be used to predict the electronic and optical properties of molecules. The highly polarized nature of the carbon-sodium bond in octylsodium suggests it may possess interesting electronic characteristics. wikipedia.org
Theoretical calculations can determine properties such as the molecular orbitals, charge distribution, and polarizability. These, in turn, can be used to predict the potential for nonlinear optical (NLO) responses. rsc.org Materials with significant NLO properties are of interest for applications in photonics and optoelectronics. researchgate.netmdpi.comchemrxiv.org While the NLO properties of simple alkylsodium compounds are not extensively studied, computational screening could identify whether they or their derivatives have potential in this area. The key to a high NLO response often lies in having a large change in dipole moment upon electronic excitation, a condition that might be met in highly polar organometallic compounds. mdpi.com
Future Trajectories and Interdisciplinary Opportunities in Sodium Containing C8 Compound Research
Innovation in Synthetic Methodologies and Reagent Design
The synthesis of sodium-containing C8 compounds is evolving beyond traditional saponification methods. Researchers are developing more efficient and sustainable approaches, including the use of flow chemistry and microwave-assisted synthesis.
Recent advancements include the generation of soluble alkyl sodium reagents in flow systems, which can then be used in subsequent reactions. nih.govacs.org This method offers improved control over reaction conditions and can lead to higher yields. For instance, the flow generation of a soluble alkyl sodium reagent has been successfully used for the synthesis of ketones from Weinreb amides with good to excellent yields. nih.govacs.org
Microwave-assisted synthesis is another promising technique. It has been employed to prepare a Hg(II) complex using sodium octanoate (B1194180) and 2-Aminobenzonitrile as ligands. wisdomlib.org This method is noted for its efficiency and environmentally friendly aspects, accelerating reaction times. wisdomlib.org
The traditional synthesis of sodium octanoate involves the reaction of octanoic acid with sodium hydroxide. mdpi.comscielo.br This method is still widely used for various applications, including the preparation of other metallic octanoates, such as zinc octanoate, by subsequent reaction with a metal salt. scielo.br
Table 1: Comparison of Synthetic Methodologies for Sodium C8 Compounds
| Methodology | Description | Advantages | Key Findings |
|---|---|---|---|
| Flow Chemistry | Generation of soluble alkyl sodium reagents in a continuous flow system. nih.govacs.org | Enhanced reaction control, improved safety, and potential for higher yields. nih.govacs.org | Successful synthesis of ketones from Weinreb amides in good to excellent yields. nih.govacs.org |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction between sodium octanoate and other reagents. wisdomlib.org | Rapid reaction times and energy efficiency. wisdomlib.org | Efficient synthesis of a Hg(II) complex with potential biological activities. wisdomlib.org |
| Saponification | Reaction of octanoic acid with sodium hydroxide. mdpi.comscielo.br | Simple, well-established method. mdpi.comscielo.br | Used to produce sodium octanoate for further reactions, such as the synthesis of zinc octanoate. scielo.br |
Bio-inspired Design and Application in Novel Systems
The self-assembling properties of sodium octanoate make it a valuable component in the design of bio-inspired and biomimetic systems. Its amphiphilic nature, with a hydrophilic carboxylate head and a hydrophobic hydrocarbon tail, allows it to form micelles and vesicles in aqueous solutions. nasa.govresearchgate.net
These self-assembled structures can encapsulate other molecules, a property that is being explored for various applications. For example, reverse micellar systems of sodium octanoate can host enzymes like lipases, with the hydrolysis of substrates occurring at the micellar interface. researchgate.net This has implications for creating artificial cellular systems and understanding the origins of primitive cells. nasa.govresearchgate.net
The interaction of sodium octanoate with other molecules, such as chitosan, is also being investigated for novel applications. Chitosan-sodium octanoate composites have shown potential in reducing postharvest strawberry rot. scielo.org.mx
Furthermore, the behavior of sodium octanoate at interfaces and in the presence of other molecules is a subject of ongoing research using techniques like molecular dynamics simulations. ebi.ac.ukacs.orgacs.org These studies provide insights into the structure and dynamics of sodium octanoate aggregates, which is crucial for designing new bio-inspired systems. ebi.ac.ukacs.orgacs.org
Contributions to Advanced Functional Materials
Sodium octanoate is increasingly being used as a versatile component in the synthesis of advanced functional materials, particularly nanoparticles. It can act as a surfactant or capping agent, controlling the size, shape, and dispersibility of the resulting nanoparticles. ijnnonline.net
For instance, sodium octanoate has been used as a surfactant in the precipitation process to synthesize ruthenium dioxide (RuO2) nanoparticles with an average size of 50 nm. ijnnonline.net The presence of sodium octanoate led to well-dispersed nanoparticles without agglomeration. ijnnonline.net
Similarly, it has been employed in the synthesis of maghemite (γ-Fe2O3) and cerium dioxide (CeO2) nanoparticles. researchgate.netacs.org In the case of maghemite nanoparticles, iron(III) octanoate, derived from sodium octanoate, was used as a precursor to tune the nanoparticle size. researchgate.net For CeO2 nanoparticles, Ce(IV) octanoate was used as a precursor in supercritical hydrothermal synthesis to produce uniform, cubic nanoparticles. acs.org
Sodium octanoate also finds application as a corrosion inhibitor. researchgate.net It can form a protective film on metal surfaces, such as aluminum alloys, mitigating corrosion in environments like simulated seawater. researchgate.net
Table 2: Applications of Sodium Octanoate in Advanced Functional Materials
| Application | Material | Role of Sodium Octanoate | Outcome |
|---|---|---|---|
| Nanoparticle Synthesis | Ruthenium Dioxide (RuO2) | Surfactant ijnnonline.net | Well-dispersed nanoparticles with an average size of 50 nm. ijnnonline.net |
| Nanoparticle Synthesis | Maghemite (γ-Fe2O3) | Precursor (as iron(III) octanoate) researchgate.net | Tunable nanoparticle size. researchgate.net |
| Nanoparticle Synthesis | Cerium Dioxide (CeO2) | Precursor (as Ce(IV) octanoate) acs.org | Uniform, cubic nanoparticles with an average size of 5.3 nm. acs.org |
| Corrosion Inhibition | 5052 Aluminum Alloy | Corrosion Inhibitor researchgate.net | Mitigation of corrosive wear in simulated seawater. researchgate.net |
Synergistic Research at the Chemistry-Biology Interface
The unique properties of sodium octanoate position it at the intersection of chemistry and biology, leading to synergistic research with significant potential. Its role as a medium-chain fatty acid salt makes it relevant in metabolic studies. solubilityofthings.comontosight.ai For example, carbon-13 labeled sodium octanoate is used as a tracer to investigate fatty acid metabolism in various conditions like obesity and diabetes. ontosight.ai
In the field of drug delivery, sodium octanoate is explored as an absorption enhancer. nih.gov It can increase the rectal absorption of certain pharmaceuticals, such as β-lactam antibiotics. nih.gov The interaction of sodium octanoate with cell membranes is a key aspect of this research, with studies investigating its effect on the phase transition of lipid vesicles. nih.gov
Furthermore, sodium octanoate has been shown to have effects on the innate immune response of mammary epithelial cells during bacterial internalization. nih.gov It has also demonstrated protective effects against cardiac and cerebral injury after traumatic cardiac arrest in animal models, potentially through the inhibition of apoptosis and ferroptosis. nih.gov These findings highlight the potential of sodium octanoate as a therapeutic agent and a tool to understand complex biological processes.
The study of its interactions with other biological molecules, such as proteins and biopolymers, is also an active area of research. sigmaaldrich.comscientificlabs.co.uk For instance, it is used as a stabilizer for proteins like albumin. sigmaaldrich.comscientificlabs.co.uk
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
